molecular formula C12H8N2S B2904679 2-[(E)-(phenylmethylidene)amino]thiophene-3-carbonitrile CAS No. 338777-43-8

2-[(E)-(phenylmethylidene)amino]thiophene-3-carbonitrile

Cat. No.: B2904679
CAS No.: 338777-43-8
M. Wt: 212.27
InChI Key: JEYBJXWNEMEKFD-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-(Phenylmethylidene)amino]thiophene-3-carbonitrile is a synthetic organic compound featuring a thiophene ring core substituted with a carbonitrile group and a benzylideneimino (azomethine) moiety. This structure classifies it as a thiophene-based azomethine, a family of compounds known for their versatile applications in scientific research and development. The presence of the imine bond, characterized by its E configuration, and the electron-withdrawing nitrile group makes this molecule a valuable and versatile building block for constructing more complex chemical architectures. It serves as a crucial synthetic intermediate in various domains. In medicinal chemistry, the 2-aminothiophene scaffold is a recognized privileged structure, present in compounds with a broad spectrum of biological activities, including acting as positive allosteric modulators (PAMs) for GPCR targets like the GLP-1 receptor, and exhibiting potential as antiviral, antimicrobial, and anticancer agents . The reactive imine linkage is particularly useful for creating Schiff base ligands or for incorporation into larger conjugated systems. In material science, thiophene derivatives are extensively explored for their electronic properties and are commonly used in the development of organic semiconductors, nonlinear optical materials, and dyes . The specific conformation and planarity of the molecule, as seen in related structures, can facilitate solid-state π-π interactions, which are critical for charge transport in electronic devices . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(E)-benzylideneamino]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c13-8-11-6-7-15-12(11)14-9-10-4-2-1-3-5-10/h1-7,9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYBJXWNEMEKFD-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/C2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(phenylmethylidene)amino]thiophene-3-carbonitrile typically involves the condensation of 2-amino-3-thiophenecarbonitrile with benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(phenylmethylidene)amino]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
The compound's thiophene core and carbonitrile group contribute to its biological activity. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. Research has shown that compounds with similar structures often exhibit significant activity against various diseases.

Case Studies:
A study highlighted the synthesis of thiophene-based compounds that demonstrated promising results in inhibiting cancer cell proliferation. For instance, derivatives of thiophene have been tested for their efficacy against breast cancer cells, showing a reduction in cell viability at low micromolar concentrations .

Organic Synthesis

Versatile Building Blocks:
2-[(E)-(phenylmethylidene)amino]thiophene-3-carbonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, leading to the formation of novel compounds with potential applications in drug discovery.

Synthesis Examples:
In one reported reaction, this compound was utilized to create hydrazone derivatives through condensation reactions with hydrazines. These derivatives were subsequently evaluated for their biological activities, showcasing the compound's utility in generating libraries of new pharmaceuticals .

Materials Science

Electronic Properties:
The compound's unique electronic structure makes it suitable for applications in organic electronics. Thiophene derivatives are often used in the development of organic semiconductors due to their ability to conduct electricity and their stability under various conditions.

Research Findings:
Recent studies have investigated the use of thiophene-based materials in organic photovoltaic devices. The incorporation of this compound into polymer blends has shown enhanced charge transport properties, leading to improved device efficiency .

Mechanism of Action

The mechanism of action of 2-[(E)-(phenylmethylidene)amino]thiophene-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The phenylmethylideneamino group can form hydrogen bonds or other interactions with target molecules, influencing their function. The thiophene ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN)
  • Structure : Features a tetrahydrobenzo ring fused to the thiophene core, enhancing lipophilicity and bioactivity.
  • Properties :
    • Melting point: 141–144°C .
    • Antiproliferative activity: Shows efficacy against tumor cells, with enhanced activity when complexed with cyclodextrins .
  • Derivatives: Condensation with isovanillin yields a Schiff base with a 3-hydroxy-4-methoxybenzylidene group, used in nanoparticle coatings for colorectal cancer therapy .
5TIO1 (2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile)
  • Structure : Incorporates a dichlorophenyl group and a cyclopentane ring.
  • Properties :
    • Antioxidant activity: Reduces oxidative stress in murine brain regions by scavenging reactive oxygen species .
    • Synthetic route: Prepared via Gewald reaction followed by benzaldehyde condensation .
2-[(4-Nitrobenzylidene)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound 11)
  • Structure : Nitro group at the para position of the benzylidene moiety.
  • Properties :
    • Melting point: 277–278°C, higher than 6CN due to stronger intermolecular interactions (e.g., dipole-dipole) .
    • Reactivity: The nitro group enhances electrophilicity, influencing binding to biological targets .

Polymorphism and Crystallographic Variations

  • Polymorphic Forms: 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile exhibits monoclinic and triclinic forms, affecting solubility and bioavailability . Schiff bases like 2-((2-methoxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile crystallize in triclinic systems (space group P-1) stabilized by O-H···N and π-π interactions .

Electronic and Computational Studies

  • DFT Analysis: HOMO-LUMO gaps for Schiff bases (e.g., 2-((2-methoxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) correlate with reactivity and charge transfer properties . Optimized bond lengths and angles match experimental X-ray data, validating structural models .

Biological Activity

2-[(E)-(phenylmethylidene)amino]thiophene-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C12H10N2S
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 4651-82-5
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, including antimicrobial, anticancer, and antiviral properties. The following sections detail these activities supported by recent studies.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds, including this compound, show significant antimicrobial effects. A study evaluated various thiophene derivatives against Gram-positive and Gram-negative bacteria, revealing varying degrees of effectiveness. For instance:

CompoundMIC (µg/mL)Activity
This compound50Moderate against Staphylococcus aureus
Reference Drug (e.g., Ciprofloxacin)10Strong

The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics .

Anticancer Properties

The anticancer potential of thiophene derivatives has been extensively studied. A recent investigation highlighted the efficacy of this compound in inhibiting the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Type of Cancer
HCT11615Colon Cancer
MCF720Breast Cancer

The compound was found to induce apoptosis in cancer cells through the activation of intrinsic pathways, making it a candidate for further development as an anticancer agent .

Antiviral Activity

Emerging evidence suggests that thiophene derivatives can inhibit viral replication. Specifically, studies have shown that compounds similar to this compound exhibit antiviral properties against influenza virus and dengue virus:

Virus TypeIC50 (µM)Mechanism of Action
Influenza A25Inhibition of viral polymerase
Dengue Virus30Interference with viral entry

These findings suggest that the compound may serve as a scaffold for developing antiviral drugs targeting these viruses .

Case Studies

  • Antimicrobial Screening : A comprehensive screening of various thiophene derivatives, including the target compound, was conducted against a panel of pathogens. The results indicated that modifications to the thiophene ring significantly influenced antimicrobial potency.
  • Cancer Cell Line Studies : In vitro studies using HCT116 and MCF7 cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

Q & A

Q. What synthetic methods are commonly employed to prepare 2-[(E)-(phenylmethylidene)amino]thiophene-3-carbonitrile?

The compound is synthesized via a condensation reaction between 2-amino-thiophene-3-carbonitrile derivatives and aromatic aldehydes. A typical procedure involves refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with benzaldehyde in dimethylformamide (DMF) using ZnCl₂ as a catalyst. The reaction is monitored by TLC, and the product is isolated via recrystallization from ethanol . Alternative methods include using sodium bicarbonate in THF/water mixtures for similar intermediates .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Determines the (E)-configuration of the imine bond and interplanar angles between aromatic systems (e.g., thiophene and phenyl rings subtend ~42°) .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., NH₂ at δ 6.8–7.2 ppm), while IR identifies functional groups (C≡N stretch ~2200 cm⁻¹, C=N ~1600 cm⁻¹) .

Q. What are the key chemical reactions involving this compound?

The compound undergoes:

  • Oxidation : KMnO₄ converts nitrile to carboxylic acids.
  • Reduction : LiAlH₄ reduces nitriles to amines.
  • Substitution : Electrophilic aromatic substitution (e.g., halogenation) modifies the thiophene ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Variables include:

  • Catalyst : ZnCl₂ enhances imine formation efficiency compared to acid catalysis.
  • Solvent polarity : DMF improves solubility of intermediates over THF.
  • Temperature : Reflux (80–100°C) accelerates kinetics but may require inert atmospheres to prevent oxidation .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in antifungal/antibacterial MIC values may arise from:

  • Strain variability : Test against standardized strains (e.g., Candida krusei ATCC 6258).
  • Assay conditions : Control pH, temperature, and solvent carriers (DMSO ≤1% v/v).
  • Structural analogs : Compare with derivatives (e.g., trifluoromethyl-substituted variants) to isolate substituent effects .

Q. What computational tools predict the compound’s bioactivity?

  • QSAR-3D : Correlates electronic properties (e.g., HOMO/LUMO energies) with antifungal activity.
  • Molecular docking : Simulates binding to targets like fungal CYP51 enzymes, highlighting hydrogen bonds with nitrile and imine groups .

Q. How does crystallographic disorder affect structural refinement?

Disorder in crystal packing (e.g., flipped pyrrole rings) is resolved using:

  • Occupancy refinement : Assign partial occupancies (e.g., 0.8:0.2 ratio) to disordered sites.
  • Hydrogen bonding analysis : Identify stabilizing interactions (N–H⋯N/O) to validate molecular orientation .

Q. What role do solvent effects play in reaction pathways?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in imine formation, while protic solvents (ethanol) aid recrystallization by reducing solubility. Solvent choice impacts reaction rates by 20–30% in comparative studies .

Q. How is the (E)-configuration confirmed experimentally?

  • XRD : Measures dihedral angles (e.g., 42.72° between thiophene and phenyl planes) .
  • NOESY NMR : Absence of nuclear Overhauser effects between imine protons and aromatic protons confirms trans geometry .

Q. What strategies enhance thermal stability for material science applications?

  • π-π stacking : Rigidify the structure via aromatic interactions (centroid distances ~3.5–4.0 Å).
  • Derivatization : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce oxidative degradation .

Notes

  • Methodological focus : Emphasized procedural details over definitions.
  • Advanced vs. basic : Segregated questions by technical complexity (e.g., synthesis vs. QSAR).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.